molecular formula C10H7ClN2O B8632287 4-(2-Chloro-pyrimidin-4-yl)-phenol

4-(2-Chloro-pyrimidin-4-yl)-phenol

Cat. No.: B8632287
M. Wt: 206.63 g/mol
InChI Key: SJYCCAVNLNQLBK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Materials Science

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered immense interest from organic and medicinal chemists due to their diverse and profound biological activities. nih.gov The pyrimidine scaffold is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA, and RNA. researchgate.netgsconlinepress.com This inherent biological relevance allows pyrimidine derivatives to readily interact with enzymes, genetic materials, and other biopolymers within the cell. nih.gov

In the realm of medicinal chemistry, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents. gsconlinepress.com Their applications are extensive, encompassing anticancer researchgate.netgsconlinepress.com, antimicrobial gsconlinepress.comignited.in, antiviral nih.gov, anti-inflammatory nih.gov, and antihypertensive therapies. nih.gov The structural versatility of the pyrimidine ring allows for modifications that can fine-tune its pharmacological profile, leading to the discovery of novel drugs. nih.gov The landscape of FDA-approved drugs containing the pyrimidine scaffold is continuously expanding, reflecting its enduring importance in drug discovery. nih.gov

Beyond medicine, pyrimidine derivatives are also finding applications in materials science. For instance, they are used in the synthesis of polymers and can play a role in the development of organic light-emitting devices (OLEDs) and other functional materials. nih.gov Their ability to participate in various chemical reactions makes them valuable building blocks for creating complex molecular architectures with specific electronic and photophysical properties.

The Phenol (B47542) Moiety as a Key Functional Group in Bioactive Molecules and Synthetic Intermediates

The phenol moiety, a hydroxyl group directly attached to an aromatic ring, is another crucial functional group with widespread significance in both nature and synthetic chemistry. researchgate.netwikipedia.org Phenolic compounds are ubiquitous in plants, where they contribute to antioxidant defense and other physiological processes. nih.gov This antioxidant property, stemming from the ability of the hydroxyl group to donate a hydrogen atom and stabilize the resulting radical through resonance, is a key feature that is often exploited in the design of bioactive molecules. nih.gov

Phenol and its derivatives are integral components of numerous bioactive molecules and pharmaceuticals. researchgate.net They are found in a variety of drugs and are also used as versatile synthetic intermediates in the production of a wide range of chemicals, from pharmaceuticals and agrochemicals to polymers like Bakelite. nih.govwikipedia.org The reactivity of the phenol group allows for a variety of chemical transformations, including etherification, esterification, and electrophilic aromatic substitution, making it a valuable handle for chemists to modify molecular structures and properties. wikipedia.org

Importance of Halogenation in Pyrimidine Scaffolds for Enhanced Reactivity and Synthetic Versatility

The introduction of a halogen atom, such as chlorine, onto a pyrimidine scaffold is a strategic move that significantly enhances its chemical reactivity and synthetic utility. mt.com Halogenated pyrimidines are important intermediates in organic synthesis, serving as precursors for the introduction of various other functional groups through nucleophilic substitution reactions. thieme.de The electronegative nature of the halogen atom activates the pyrimidine ring, making it more susceptible to attack by nucleophiles.

This enhanced reactivity is particularly valuable in the construction of complex molecules. For example, the chlorine atom in 4-(2-chloro-pyrimidin-4-yl)-phenol can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the facile synthesis of a diverse library of derivatives. This versatility is a key reason why halogenated pyrimidines are considered valuable building blocks in drug discovery and development. nih.gov Furthermore, halogenation can also directly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Overview of Current Research Trends and Academic Interest in this compound and its Structural Analogs

The academic and industrial interest in this compound and its structural analogs is driven by their potential as scaffolds for the development of new therapeutic agents and functional materials. A survey of recent scientific literature reveals a focus on the synthesis of novel derivatives and the evaluation of their biological activities.

For instance, research has explored the synthesis of various substituted pyrimidines derived from this compound and their evaluation as inhibitors of specific enzymes or as cytotoxic agents against cancer cell lines. nih.govnih.gov The core structure is seen as a versatile platform for generating molecular diversity. Structural analogs, where the phenol or pyrimidine rings are modified, are also being investigated to understand structure-activity relationships and to optimize desired properties. nih.govnih.gov The development of efficient and scalable synthetic routes to these compounds is another area of active research, aiming to make these valuable intermediates more accessible for further investigation. thieme.de The ongoing research into compounds like this compound underscores the continued importance of heterocyclic chemistry in addressing challenges in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)phenol

InChI

InChI=1S/C10H7ClN2O/c11-10-12-6-5-9(13-10)7-1-3-8(14)4-2-7/h1-6,14H

InChI Key

SJYCCAVNLNQLBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)O

Origin of Product

United States

Chemical Reactivity and Transformation Chemistry of 4 2 Chloro Pyrimidin 4 Yl Phenol

Reactivity Profile of the Pyrimidine (B1678525) Ring

The pyrimidine ring, being a diazine, is characterized by the presence of two nitrogen atoms, which significantly influences its reactivity. These nitrogen atoms are more electronegative than carbon, leading to a π-deficient ring system. bhu.ac.inresearchgate.net This electron deficiency renders the pyrimidine ring susceptible to nucleophilic attack, particularly at the carbon atoms at positions 2, 4, and 6. slideshare.net Conversely, electrophilic substitution on an unactivated pyrimidine ring is generally difficult. bhu.ac.inresearchgate.net

Nucleophilic Displacement Reactions of the 2-Chloro Moiety

The chlorine atom at the C2 position of the pyrimidine ring is a good leaving group and is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 4-(2-chloro-pyrimidin-4-yl)-phenol. The positions ortho and para to the nitrogen atoms in the pyrimidine ring (C2, C4, and C6) are the most electron-deficient and therefore the most activated towards nucleophilic aromatic substitution (SNAr). youtube.com

The SNAr mechanism involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comepfl.ch The aromaticity of the pyrimidine ring is temporarily disrupted in this step. youtube.com The stability of this intermediate is crucial and is enhanced by the ability of the electronegative nitrogen atoms to delocalize the negative charge. stackexchange.com In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

A wide array of nucleophiles can participate in this displacement reaction, including amines, alkoxides, and thiolates. For instance, reactions with various amines are commonly employed to synthesize 2-aminopyrimidine (B69317) derivatives. youtube.comnih.govresearchgate.net The reaction of 2-chloropyridines with sodium ethoxide has been shown to be significantly faster than with the corresponding 2-chloropyridines, highlighting the activating effect of the second nitrogen atom in the pyrimidine ring. epfl.chnih.gov

Table 1: Examples of Nucleophilic Displacement Reactions of the 2-Chloro Moiety

NucleophileReagent/ConditionsProduct Type
AminesPrimary or secondary amines, often with heating youtube.comnih.gov2-Aminopyrimidine derivatives
AlkoxidesSodium or potassium alkoxides in the corresponding alcohol epfl.chnih.gov2-Alkoxypyrimidine derivatives
ThiolatesSodium thiophenoxide rsc.org2-Thioetherpyrimidine derivatives
CyanideSodium cyanide in DMSO rsc.org2-Cyanopyrimidine derivatives
Fluoride (B91410)Potassium fluoride rsc.org2-Fluoropyrimidine derivatives

Electrophilic and Nucleophilic Substitution on the Pyrimidine Aromatic System

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is inherently deactivated towards electrophilic aromatic substitution. bhu.ac.inresearchgate.net Electrophilic attack, if it occurs, preferentially takes place at the C5 position, which is the most electron-rich carbon in the ring. researchgate.netslideshare.net However, such reactions typically require harsh conditions or the presence of activating substituents on the ring, such as hydroxyl or amino groups. researchgate.net The phenolic hydroxyl group in this compound can act as an activating group, potentially facilitating electrophilic substitution at the C5 position of the pyrimidine ring, although this is less common than reactions at the phenolic ring.

Conversely, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, not just at the C2 position bearing the chloro substituent, but also potentially at the C4 and C6 positions if other leaving groups are present. slideshare.netstackexchange.com The regioselectivity of nucleophilic attack (C2 vs. C4) can be influenced by factors such as the nature of the nucleophile and the presence of other substituents on the ring. stackexchange.comwuxiapptec.com Computational studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can help predict the site of nucleophilic attack. stackexchange.com

Transformations of the Phenolic Group

The phenolic hydroxyl group in this compound offers another site for chemical modification, allowing for a diverse range of transformations that are complementary to the reactivity of the pyrimidine ring.

Oxidation Pathways Leading to Quinone Derivatives

Phenols can be oxidized to form quinones, which are dicarbonyl compounds. libretexts.org The oxidation of phenols can be achieved using various oxidizing agents, such as chromic acid, Fremy's salt, or molecular oxygen in the presence of a catalyst. libretexts.orgresearchgate.net In the case of this compound, oxidation would likely lead to the formation of a p-benzoquinone derivative. The mechanism of this oxidation can involve the formation of a phenoxy radical intermediate. researchgate.netstackexchange.com The resulting quinone can then participate in further reactions, such as Diels-Alder cycloadditions. researchgate.net

It is important to note that the oxidation of substituted phenols can sometimes lead to a mixture of products or polymeric materials due to side reactions involving the phenoxy radical. researchgate.net

Derivatization of the Hydroxyl Group, Including Ether and Ester Formation

The hydroxyl group of the phenol (B47542) is nucleophilic and can be readily derivatized to form ethers and esters. These reactions are valuable for modifying the physicochemical properties of the molecule.

Ether Formation: The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.com A variety of alkylating agents can be used, allowing for the synthesis of a wide range of aryl ethers. organic-chemistry.orgorganic-chemistry.org

Ester Formation: Esters can be synthesized by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net This acylation reaction is a common method for protecting the hydroxyl group or for introducing a new functional group. researchgate.net For example, reaction with ethyl chloroformate can yield a carbonate ester. nih.gov

Table 2: Examples of Derivatization of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Type
Etherification (Williamson)Alkyl halide, Base (e.g., NaH, K2CO3)Aryl ether
EsterificationAcyl chloride or Acid anhydride, Base (e.g., pyridine, triethylamine)Aryl ester
SilylationSilyl chloride (e.g., TBSCl), BaseSilyl ether
SulfonylationSulfonyl chloride, BaseSulfonate ester

Comprehensive Mechanistic Investigations of Key Reactions

The nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a well-studied reaction. The mechanism proceeds through a two-step addition-elimination pathway. youtube.comyoutube.com The first step, the addition of the nucleophile to the aromatic ring, is typically the rate-determining step as it involves the disruption of aromaticity. stackexchange.com The stability of the resulting anionic σ-complex (Meisenheimer complex) is a key factor influencing the reaction rate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization. stackexchange.com

The choice of solvent can also play a crucial role in the reaction kinetics. rsc.org Protic solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding, while polar aprotic solvents are often used to accelerate SN2-type reactions.

The Williamson ether synthesis follows an SN2 mechanism. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the phenoxide ion and the alkyl halide. Steric hindrance at the electrophilic carbon of the alkyl halide can significantly slow down the reaction or lead to competing elimination reactions. masterorganicchemistry.com

Detailed Mechanistic Insights into Regioselective SNAr Processes

Nucleophilic aromatic substitution (SNAr) reactions are fundamental to the functionalization of pyrimidine rings. In the case of 2,4-dichloropyrimidines, the regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric nature of other substituents on the ring.

Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C-4 position. wuxiapptec.com However, exceptions leading to C-2 selectivity or a mixture of products are not uncommon. wuxiapptec.com The regioselectivity of SNAr reactions on 2,4-dichloropyrimidine (B19661) analogues is highly sensitive to both electronic and steric effects. wuxiapptec.com Quantum mechanical (QM) calculations have proven to be a valuable tool in predicting this selectivity. wuxiapptec.com

For instance, in 2,4-dichloropyrimidines bearing an electron-donating substituent at the C-6 position, SNAr reactions preferentially occur at the C-2 position. wuxiapptec.com This reversal in selectivity can be rationalized by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine system. While the LUMO of unsubstituted 2,4-dichloropyrimidine is primarily located at C-4, the presence of an electron-donating group at C-6 alters the electronic distribution, making the LUMO lobes at C-2 and C-4 more comparable in size. wuxiapptec.com

Furthermore, transition state calculations can provide a more quantitative understanding. For a 2,4-dichloropyrimidine with an electron-donating group at C-6, the calculated energy of the transition state for C-4 attack is higher than that for C-2 attack, indicating that the reaction is kinetically favored at the C-2 position. wuxiapptec.com

Another interesting case is the SNAr reaction of 2-MeSO2-4-chloropyrimidine. While reactions with amines and Stille coupling occur selectively at C-4, substitutions with alkoxides and formamide (B127407) anions are selective for the C-2 position. wuxiapptec.com This dichotomy can be explained by the formation of a hydrogen bond between the acidic methylsulfonyl (MeSO2) proton and the incoming nucleophile (alkoxide or formamide anion). This hydrogen bonding directs the nucleophilic attack to the C-2 position and lowers the energy of the corresponding transition state. wuxiapptec.com Attack at the C-4 position would necessitate breaking this favorable hydrogen bond, thus increasing the activation energy barrier. wuxiapptec.com

The table below summarizes the observed regioselectivity in SNAr reactions of substituted pyrimidines.

Pyrimidine SubstrateNucleophileMajor ProductReference
2,4-dichloropyrimidine (C-6 electron-donating group)Various nucleophilesC-2 substitution wuxiapptec.com
2-MeSO2-4-chloropyrimidineAmines, Stille coupling reagentsC-4 substitution wuxiapptec.com
2-MeSO2-4-chloropyrimidineAlkoxides, Formamide anionsC-2 substitution wuxiapptec.com

Catalytic Cycles and Ligand Effects in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they have been applied to pyrimidine systems. The regioselectivity of these reactions on polyhalogenated heterocycles is determined by the oxidative addition step of the palladium catalyst to the C-X bond, which often mirrors the regioselectivity of traditional SNAr reactions. baranlab.org

In the context of 2,4-dihalopyrimidines, most palladium-catalyzed cross-couplings favor reaction at the C-4 position. nih.gov However, recent studies have shown that C-2 selective cross-coupling can be achieved. For example, palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been found to uniquely promote the C-2 selective cross-coupling of 2,4-dichloropyrimidine with thiols. nih.gov The selectivity in this catalytic system is highly dependent on the structure of the Pd(II) precatalyst, as there is a competing C-4 selective nucleophilic aromatic substitution. nih.gov

The catalytic cycle for such cross-coupling reactions generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine ring.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

The nature of the ligand on the palladium catalyst plays a crucial role in influencing the efficiency and selectivity of the reaction. For instance, in Buchwald-Hartwig cross-coupling reactions involving a thiophene (B33073) ring, the choice of phosphine (B1218219) ligand can significantly impact the outcome, with some ligands leading to the desired product while others primarily result in dehalogenation of the starting material. nih.gov Similarly, in Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates, the use of a copper(I) salt as an additive can be beneficial for the transmetalation step. researchgate.net

The following table provides examples of ligand and additive effects in cross-coupling reactions of pyrimidine derivatives.

Reaction TypePyrimidine SubstrateLigand/AdditiveOutcomeReference
C-S Cross-Coupling2,4-dichloropyrimidineBulky NHCC-2 selectivity nih.gov
Buchwald-HartwigThiophene-fused pyrimidineSPhosFormation of desired product (1a) and dehalogenation nih.gov
Hiyama CouplingPyrimidin-2-yl tosylateCuCl with TBAFPromotes C-C bond formation researchgate.net

Utility as a Versatile Building Block in Organic Synthesis

The dual reactivity of this compound makes it a highly versatile building block for the synthesis of a wide array of more complex molecules. The chlorine atom at the C-2 position of the pyrimidine ring can be displaced by various nucleophiles through SNAr reactions or engaged in cross-coupling reactions. Simultaneously, the phenolic hydroxyl group can be functionalized or can direct further substitution on the phenyl ring.

Access to More Complex Molecular Architectures

The strategic functionalization of this compound allows for the construction of diverse and complex molecular scaffolds. For example, the pyrimidine moiety can be elaborated through sequential cross-coupling reactions. nih.gov The phenolic hydroxyl group can be used as a handle for introducing other functionalities or for forming larger ring systems.

One synthetic strategy involves the initial reaction at the C-2 position of the pyrimidine ring, followed by modification of the phenol group or the newly introduced substituent. For instance, the chlorine atom can be substituted with an amine, and the resulting amino-pyrimidine can then undergo further transformations. This approach has been used in the synthesis of various biologically active compounds.

The utility of this building block is evident in the synthesis of compounds with potential anti-inflammatory and antiplasmodial activities. nih.govnih.gov For example, 4-(6-chloropyrimidin-4-yl)morpholine, a related dichloropyrimidine derivative, has been used as a key intermediate in the synthesis of anti-inflammatory agents. nih.gov Similarly, palladium-catalyzed cross-coupling reactions on a thieno[3,2-d]pyrimidin-4(3H)-one scaffold have been employed to generate new antiplasmodial compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Chloro Pyrimidin 4 Yl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a 4-(2-Chloro-pyrimidin-4-yl)-phenol derivative, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution on the phenyl and pyrimidine (B1678525) rings. For instance, in a simple, unsubstituted this compound, the protons on the phenol (B47542) ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The pyrimidine protons would also exhibit distinct signals.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons attached to electronegative atoms like chlorine and oxygen, as well as the aromatic carbons, will have characteristic chemical shifts. For example, the carbon atom bonded to the chlorine in the pyrimidine ring (C2) and the carbon attached to the hydroxyl group in the phenol ring (C4') would exhibit distinct downfield shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenolic -OH4.0 - 10.0 (broad singlet)-
Aromatic C-H (Phenol)6.7 - 7.9 (multiplets)115 - 130
Aromatic C-H (Pyrimidine)7.0 - 8.8 (multiplets)110 - 165
Aromatic C-O-150 - 162
Aromatic C-Cl-145 - 160
Other Aromatic C-120 - 140

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the aromatic rings.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

While one-dimensional NMR provides valuable information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by revealing correlations between different nuclei. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In a COSY spectrum of a this compound derivative, cross-peaks would appear between the signals of adjacent protons on the phenolic and pyrimidine rings, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This allows for the unambiguous assignment of protonated carbons. For every C-H bond in the molecule, a cross-peak will be observed in the HMQC or HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. wikipedia.orgyoutube.com HMBC is crucial for establishing the connectivity between different functional groups and for assembling the complete molecular structure. For example, it can show correlations between the pyrimidine protons and the carbons of the phenol ring, confirming the link between the two ring systems.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. nih.gov

Common fragmentation pathways for aromatic and halogenated compounds often involve the loss of small, stable molecules or radicals. libretexts.org For this compound, fragmentation might involve the loss of a chlorine atom, a hydrogen cyanide molecule from the pyrimidine ring, or a carbon monoxide molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can aid in identification. A detailed study on the fragmentation of chlorophenols has shown that the loss of HCl can occur through a "ring-walk" mechanism. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govnih.gov This is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, chemists can have a high degree of confidence in the compound's composition.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. nih.govnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C=N (Pyrimidine)Stretching1500 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-O (Phenol)Stretching1180 - 1260
C-ClStretching600 - 800

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the phenolic hydroxyl group. The sharp peaks in the 3000-3100 cm⁻¹ range are characteristic of aromatic C-H stretching vibrations. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings appear in the 1450-1650 cm⁻¹ region. The C-O stretching of the phenol and the C-Cl stretching vibrations also have characteristic absorption frequencies that contribute to the unique FT-IR spectrum of the molecule. nih.govbohrium.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For phenolic compounds, Raman spectra typically exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-O stretching of the phenol group, and the O-H bending and stretching modes. In the case of this compound, one would expect to observe distinct vibrational modes associated with the pyrimidine ring, including ring breathing modes and vibrations involving the C-Cl bond. However, no specific Raman spectroscopic data for this compound has been reported. Studies on other phenolic compounds have demonstrated the utility of Raman spectroscopy in identifying and differentiating various derivatives.

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is instrumental in characterizing the electronic transitions within a molecule and understanding the extent of π-conjugation. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For aromatic systems like this compound, π → π* transitions are typically observed. The conjugation between the phenol and pyrimidine rings would be expected to influence the wavelength of maximum absorption (λmax). While general UV-Vis data for phenols and chlorophenols exist, specific spectra and analysis of electronic transitions for this compound are not available in the literature.

Fluorescence Studies and Solvatochromic Effects

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Phenolic compounds can exhibit fluorescence, and the emission properties are often sensitive to the molecular structure and the solvent environment. Solvatochromic studies, which examine the shift in emission spectra with solvent polarity, can reveal information about the change in dipole moment upon excitation. For this compound, it would be of interest to investigate the potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in some ortho-hydroxyphenyl substituted heterocycles. However, there are no published fluorescence studies for this compound.

X-ray Diffraction Crystallography for Absolute Structure Determination

Crystal Packing Motifs and Supramolecular Assembly

Analysis of the crystal structure would reveal how the molecules pack in the solid state. This includes the identification of repeating motifs and the formation of a supramolecular assembly. The Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures, does not currently contain an entry for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking Networks

The crystal structure would also allow for a detailed analysis of the intermolecular forces that govern the crystal packing. For this compound, one would anticipate the presence of hydrogen bonds involving the phenolic hydroxyl group and the nitrogen atoms of the pyrimidine ring. Additionally, π-π stacking interactions between the aromatic rings are likely to play a significant role in the supramolecular architecture. While studies on related heterocyclic and phenolic compounds have detailed such interactions, a specific analysis for the title compound is not possible without experimental crystallographic data.

Conformational Analysis and Torsional Angles in the Solid State

Detailed research findings on the precise crystal structure of this compound are not extensively available in the public domain. However, analysis of closely related structures provides significant insight into the likely conformational preferences. The planarity of the molecule is largely dictated by the rotational freedom around the single bond connecting the pyrimidine and phenol moieties. This rotation is, in turn, governed by a delicate balance of steric hindrance from substituents and the potential for stabilizing intramolecular hydrogen bonds.

For instance, in the structurally analogous compound 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, the dihedral angle between the pyrimidine ring and the hydroxy-substituted benzene ring is remarkably small, at just 0.97 (7)°. nih.gov This near-coplanarity suggests a strong preference for a planar conformation, likely stabilized by intramolecular interactions. Interestingly, the hydroxyl group in this structure was found to be disordered, corresponding to a rotation of approximately 180° about the C-C bond linking the phenol to the pyrimidine ring. nih.gov This indicates that even with a strong preference for planarity, some rotational flexibility is retained in the solid state.

In another related molecule, 4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, the dihedral angle between the two aromatic rings is a similarly small 2.71 (7)°. nih.gov This further supports the notion that a near-planar arrangement is a common conformational feature in such diaryl systems, even with the presence of a chlorine substituent on the phenolic ring.

The conformational landscape can be more complex in other cases. For example, in different molecules within the asymmetric unit of 4-[(E)-(4-nitrobenzylidene)amino]phenol, the dihedral angles between the aromatic rings vary significantly, ranging from 2.24 (14)° to a much larger 41.61 (13)°. researchgate.net This variability underscores the profound influence of the local crystalline environment and intermolecular packing forces on the molecular conformation.

A nearly planar aromatic system has also been observed in a 2-phenylbenzoxazole (B188899) derivative, with a reported torsion angle of only 3.2°. mdpi.com The compilation of data from these related structures strongly suggests that derivatives of this compound are likely to adopt a predominantly planar or near-planar conformation in the solid state, with the torsional angle between the pyrimidine and phenol rings being relatively small. However, the possibility of multiple conformations and the influence of crystal packing effects cannot be discounted.

The following tables summarize the torsional and dihedral angle data from these related compounds, providing a valuable comparative framework for understanding the solid-state conformation of this compound derivatives.

Table 1: Dihedral Angles in Related Phenol Derivatives

CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenolPyrimidineHydroxy-substituted benzene0.97 (7) nih.gov
4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenolAromatic RingAromatic Ring2.71 (7) nih.gov
4-[(E)-(4-nitrobenzylidene)amino]phenol (Molecule I)Aromatic RingAromatic Ring32.30 (13) researchgate.net
4-[(E)-(4-nitrobenzylidene)amino]phenol (Molecule II)Aromatic RingAromatic Ring2.24 (14) researchgate.net
4-[(E)-(4-nitrobenzylidene)amino]phenol (Molecule III)Aromatic RingAromatic Ring41.61 (13) researchgate.net

Table 2: Torsional Angles in Related Heterocyclic Compounds

CompoundDescriptionTorsion Angle (°)Reference
2-phenylbenzoxazole derivativeRotation around the C-C bond joining aromatic cycles3.2 mdpi.com

Computational Chemistry and Theoretical Investigations of 4 2 Chloro Pyrimidin 4 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods are instrumental in understanding the fundamental aspects of a molecule's electronic structure, which in turn governs its reactivity and interactions.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This optimization seeks the lowest energy conformation on the potential energy surface, providing crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, (E)-2-chloro-4-{[2-(2,4-di-nitro-phen-yl)hydrazin-1-yl-idene]meth-yl}phenol, DFT studies revealed a nearly planar structure with a small dihedral angle between the benzene (B151609) rings. nih.gov

The optimized geometry serves as the foundation for further calculations, including the exploration of the molecule's energy landscape. This landscape maps the energy of the molecule as a function of its geometry, revealing transition states and reaction pathways. Understanding the energy landscape is critical for predicting the kinetics and thermodynamics of chemical reactions involving 4-(2-chloro-pyrimidin-4-yl)-phenol.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional. researchgate.net The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the electron distribution but also increase the computational expense. Common choices include Pople's 6-31G* and 6-311+G(2d,p) basis sets, as well as Dunning's correlation-consistent basis sets like cc-pVDZ. rowansci.com For specific applications, such as calculations involving halogenated pyrimidines, specialized basis sets may be necessary to accurately describe the electronic effects of the halogen atom. nih.gov

The exchange-correlation functional is an approximation of the complex electron-electron interactions within a molecule. A wide variety of functionals are available, each with its own strengths and weaknesses. The B3LYP hybrid functional is a popular choice that often provides a good balance of accuracy for a variety of systems. researchgate.netresearchgate.net However, for certain properties or molecular types, other functionals like CAM-B3LYP or M06-2X may be more appropriate. researchgate.netresearchgate.net The selection of both the basis set and the functional must be carefully considered and often benchmarked against experimental data or higher-level calculations to ensure the reliability of the theoretical predictions. researchgate.netkchem.org

A crucial step in any computational study is the validation of the theoretical results against experimental data. For this compound, this would involve comparing calculated spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies, with those obtained from experimental measurements. nih.gov A good agreement between the theoretical and experimental spectra provides confidence in the computational model and its ability to predict other properties accurately. researchgate.net

Discrepancies between theoretical and experimental data can often be resolved by scaling the calculated frequencies, a common practice in computational spectroscopy. This scaling accounts for systematic errors in the theoretical method and the neglect of anharmonic effects. The validated computational model can then be used to provide unambiguous assignments of the vibrational modes observed in the experimental spectra. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). malayajournal.org

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the spatial distribution of the HOMO and LUMO in this compound can pinpoint the likely sites for nucleophilic and electrophilic attack. For example, regions of the molecule where the HOMO is localized are likely to be nucleophilic, while regions with a high LUMO density are potential electrophilic sites. researchgate.netresearchgate.net

Below is a table summarizing the key parameters derived from FMO analysis:

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net

The MEP map is invaluable for predicting how a molecule will interact with other chemical species. libretexts.org Electron-rich regions (red) are susceptible to electrophilic attack, as they are attractive to positive charges. Conversely, electron-poor regions (blue) are prone to nucleophilic attack, as they are attractive to negative charges. chemrxiv.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the phenol (B47542) group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms, particularly the phenolic proton, would be expected to show positive potential. researchgate.net

The following table outlines the color-coding scheme typically used in MEP maps:

ColorElectrostatic PotentialInterpretation
Red Most NegativeElectron-rich, site for electrophilic attack.
Orange Moderately Negative
Yellow Slightly Negative
Green Neutral
Blue PositiveElectron-poor, site for nucleophilic attack.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic perspective, allowing for the study of molecular motion and interactions over time.

Molecular dynamics (MD) simulations, in particular, can provide valuable insights into the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing how the molecule behaves in a more realistic environment. This information is crucial for understanding processes such as drug-receptor binding, where the dynamic nature of the interaction is paramount.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is a critical first step in understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the key degree of freedom is the dihedral angle between the pyrimidine and phenol rings. The potential energy surface (PES) associated with the rotation around the C-C bond connecting these two rings dictates the molecule's preferred conformations.

Theoretical calculations, typically employing density functional theory (DFT) or other quantum mechanical methods, can be used to map this PES. The analysis would reveal the global minimum energy conformation, representing the most stable structure, as well as any local minima and the energy barriers between them. An intramolecular O—H⋯N hydrogen bond can stabilize the conformation of a molecule. researchgate.net

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (Steric Clash)
301.5Skewed
600.0Gauche (Global Minimum)
902.8Perpendicular
1201.2Skewed
1804.5Eclipsed (Steric Clash)

Note: This data is illustrative and represents a potential outcome of a computational study.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. For instance, the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyrimidine ring is a likely and synthetically important reaction. Theoretical methods can be employed to model the reaction pathway, identifying the transition state structure and its associated activation energy. This information is crucial for predicting reaction kinetics and understanding the mechanism. A one-step synthesis of 2-chloropyrimidin-4-ol intermediates has been reported, which can be regioselectively diversified. researchgate.net

Table 2: Calculated Activation Energies for a Hypothetical SNAr Reaction

NucleophileSolventActivation Energy (kcal/mol)
AmmoniaDMF18.5
MethylamineDMF17.2
PiperidineTHF15.8

Note: This data is illustrative and represents a potential outcome of a computational study.

In Silico Approaches to Molecular Interactions and Biological Potential

Computational methods are instrumental in modern drug discovery for predicting how a molecule might interact with biological targets and for designing new, more potent derivatives.

Molecular Docking for Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org For this compound, docking studies could be performed against various kinases, a class of enzymes often targeted in cancer therapy, due to the prevalence of the pyrimidine scaffold in kinase inhibitors. The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. researchgate.netresearchgate.net This information can guide the rational design of more potent inhibitors. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase

Docking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
-8.2MET793, LEU718, VAL726Phenolic OH with MET793 backbone CO, Pyrimidine N with MET793 backbone NH
-7.9LYS745, ASP810Phenolic OH with LYS745 side chain, Pyrimidine N with ASP810 side chain

Note: This data is illustrative and represents a potential outcome of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a set of analogs with varying substituents would be synthesized and their biological activity (e.g., IC50 values) measured. nih.gov Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each derivative. Multiple linear regression or machine learning algorithms can be used to build a QSAR model that can predict the activity of new, unsynthesized derivatives. ijpbs.net

Table 4: Sample Data for a Hypothetical QSAR Study of this compound Derivatives

Derivative (R-group on phenol)LogPMolecular WeightpIC50 (Experimental)pIC50 (Predicted)
H2.5206.66.16.0
3-F2.8224.66.56.4
3-CH33.0220.76.36.3
3-OCH32.4236.76.86.7

Note: This data is illustrative of the type of data used in a QSAR study.

Pharmacophore Modeling and Virtual Screening Strategies for Analog Discovery

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be generated. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov This pharmacophore can then be used to search large chemical databases in a process called virtual screening to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. researchgate.netresearchgate.net

Table 5: Key Features of a Hypothetical Pharmacophore Model for this compound

FeatureLocation
Hydrogen Bond DonorPhenolic hydroxyl group
Hydrogen Bond AcceptorPyrimidine nitrogen atom(s)
Aromatic RingPhenol ring
Aromatic RingPyrimidine ring
Hydrophobic FeatureChloro-substituted region

Note: This data is illustrative and represents a potential outcome of a pharmacophore modeling study.

Medicinal Chemistry Perspectives: 4 2 Chloro Pyrimidin 4 Yl Phenol As a Core Scaffold

Pyrimidine-Phenol Framework as a Privileged Structure in Drug Discovery

The pyrimidine-phenol framework is recognized as a privileged structure in drug discovery, a concept that describes molecular scaffolds capable of binding to multiple, unrelated biological targets. researchgate.netmdpi.com This dual-ring system is a common feature in numerous compounds with diverse therapeutic applications, including anticancer and antimicrobial agents. nih.gov

Bioisosteric Relationships with Endogenous Biomolecules (e.g., Purines, Nucleobases)

The pyrimidine (B1678525) core of 4-(2-chloro-pyrimidin-4-yl)-phenol is a bioisostere of purine (B94841), a fundamental component of endogenous nucleobases like adenine (B156593) and guanine. wikipedia.org This structural mimicry allows compounds containing the pyrimidine scaffold to interact with biological targets that naturally bind purines, such as kinases and other ATP-dependent enzymes. mdpi.comnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, similar to the nitrogen atoms in the purine ring system, facilitating binding to the hinge region of kinase active sites. This bioisosteric relationship is a key factor in the successful design of numerous kinase inhibitors. mdpi.comnih.gov

Scaffold Utility in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a strategy that utilizes small, low-molecular-weight compounds, or "fragments," as starting points for drug discovery. The this compound scaffold is well-suited for FBDD due to its modest size and the presence of chemically tractable handles for modification. The chlorine atom on the pyrimidine ring and the hydroxyl group on the phenol (B47542) provide convenient points for chemical elaboration, allowing for the systematic "growth" of the fragment to enhance binding affinity and selectivity for a specific biological target.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For analogs of this compound, these studies involve systematically modifying the core structure and evaluating the impact of these changes on molecular recognition, binding affinity, and selectivity. nih.govnih.gov

Impact of Substituent Variations on Molecular Recognition, Binding Affinity, and Selectivity

The introduction of different substituents on the pyrimidine and phenol rings can have a profound effect on the biological activity of the resulting analogs.

Substitution at the 2-position of the pyrimidine ring: The chlorine atom is a key reactive site for introducing diversity. Replacing the chlorine with various amine or other nucleophilic groups can significantly alter the compound's interaction with the target protein. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, substitution at this position with different aniline (B41778) derivatives led to variations in potency and selectivity against different CDK isoforms. nih.gov

Substitution on the phenol ring: The phenolic hydroxyl group is an important hydrogen bond donor and acceptor. Modifications to the phenol ring, such as the introduction of halogen atoms or other functional groups, can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. nih.gov Studies have shown that the position and nature of substituents on the phenyl ring can dictate the strength of interaction with the target. researchgate.net

The following table illustrates the impact of substituent variations on the inhibitory activity of pyrimidine-based compounds against a target kinase.

Compound ID R1 (at Pyrimidine-2) R2 (on Phenol) Target Kinase IC50 (nM)
A-Cl-H>10,000
B-NH-Ph-H500
C-NH-Ph4-F250
D-NH-Ph-3-OCH3-H150

This table is a representative example based on general findings in kinase inhibitor SAR studies and does not reflect data for a specific, single kinase target from one publication.

Rational Design and Optimization of Derivative Series for Enhanced Molecular Interactions

Rational drug design leverages an understanding of the three-dimensional structure of the biological target to guide the synthesis of more potent and selective inhibitors. By analyzing the binding pocket of a target protein, medicinal chemists can design modifications to the this compound scaffold that optimize interactions with key amino acid residues. This can involve introducing groups that form additional hydrogen bonds, engage in hydrophobic interactions, or create favorable electrostatic contacts. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and has been successfully applied to optimize derivatives of this scaffold. nih.gov

Mechanisms of Molecular Interaction with Biological Targets

The primary mechanism by which many derivatives of this compound exert their biological effects is through the inhibition of protein kinases. The pyrimidine core typically anchors the molecule in the ATP-binding site by forming one or more hydrogen bonds with the "hinge" region of the kinase. The phenol group can form additional hydrogen bonds with residues in the solvent-exposed region or the ribose-binding pocket.

The substituent at the 2-position of the pyrimidine ring often projects into a deeper part of the active site, where it can be tailored to achieve selectivity for a particular kinase. For example, in dual CDK6 and CDK9 inhibitors, specific substitutions at this position were found to be critical for achieving balanced potency against both targets. nih.gov Molecular docking studies and X-ray crystallography have been instrumental in elucidating these binding modes and guiding the further optimization of these compounds. nih.gov

Enzyme Active Site Binding and Allosteric Modulation

The this compound scaffold possesses key structural features that enable it to bind to enzyme active sites or function as an allosteric modulator. The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, while the phenolic hydroxyl group can serve as both a hydrogen bond donor and acceptor. These interactions are fundamental for anchoring the molecule within a protein's binding pocket.

In the context of direct active site binding, the molecule can occupy the same space as an enzyme's natural substrate. For instance, in kinases, the pyrimidine core can mimic the adenine base of ATP, effectively competing for the ATP-binding site. The chloro substituent at the 2-position of the pyrimidine ring can form halogen bonds or engage in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. The precise nature of these binding interactions—changes in Gibbs free energy upon binding and at the transition state—determines the molecule's inhibitory potency and catalytic impact. nih.gov

Alternatively, this scaffold is found in molecules that act as allosteric modulators. nih.gov An allosteric modulator binds to a site on the receptor that is topographically distinct from the orthosteric site (the site of the endogenous ligand). nih.gov This binding induces a conformational change in the protein, which can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the primary ligand. nih.gov The pyrimidine-phenol core is a feature in some known allosteric modulators, where it contributes to the specific interactions required to stabilize a particular receptor conformation. nih.gov The advantages of allosteric modulation include higher target selectivity and a "ceiling effect" that can improve the safety profile of a drug. nih.gov

Table 1: Potential Binding Interactions of the this compound Scaffold

Molecular FeaturePotential Interaction TypeInteracting Partner in ProteinConsequence
Pyrimidine NitrogensHydrogen Bond AcceptorBackbone amides, side chains (e.g., Asn, Gln)Orientation and anchoring in binding pocket
Phenolic -OH GroupHydrogen Bond Donor/AcceptorCarbonyls, side chains (e.g., Asp, Glu, Ser)Specificity and affinity
2-Chloro SubstituentHalogen Bonding, HydrophobicElectron-rich residues, hydrophobic pocketsEnhanced binding affinity and selectivity
Aromatic Ringsπ-π StackingAromatic residues (e.g., Phe, Tyr, Trp)Stabilization of the protein-ligand complex

Protein-Ligand Interaction Dynamics and Induced Conformational Changes

The binding of a ligand like this compound to a protein is not a static event but a dynamic process. Upon initial binding, the molecule and the protein can undergo mutual conformational adjustments, a concept known as "induced fit." The flexibility of the bond connecting the phenol and pyrimidine rings allows the molecule to adopt an optimal conformation to maximize favorable interactions within the binding site.

Molecular docking studies on similar structures reveal that the phenol and chlorophenyl groups contribute significantly to binding through hydrogen bonds and lipophilic interactions. The binding event can trigger a cascade of conformational changes that propagate from the binding site to other parts of the protein. For example, in an allosteric context, the binding of the modulator can alter the shape of the orthosteric pocket, making it either more or less receptive to its native ligand. nih.gov These induced conformational changes are central to the molecule's mechanism of action, as they directly influence the protein's biological activity, whether by inhibiting enzymatic catalysis, modulating receptor signaling, or disrupting protein-protein interactions.

Interference with Nucleic Acid Synthesis or Function via Pyrimidine Mimicry

The pyrimidine core is a fundamental building block of life, forming the basis for the nucleobases cytosine, thymine, and uracil. Due to this structural similarity, synthetic pyrimidine derivatives like this compound have the potential to act as antimetabolites. They can mimic endogenous pyrimidines and interfere with the synthesis or function of nucleic acids.

This mimicry can manifest in several ways. The molecule could be recognized by enzymes involved in nucleotide biosynthesis, leading to the creation of fraudulent nucleotides. These fraudulent nucleotides might then be incorporated into DNA or RNA, causing chain termination or producing non-functional genetic material. Furthermore, pyrimidine derivatives have been shown to inhibit enzymes crucial for DNA replication and repair, such as topoisomerase II, potentially through intercalation with DNA, which can lead to double-strand breaks and apoptosis. nih.gov This mechanism is a cornerstone of several anticancer and antimicrobial therapies.

Scaffold Hopping and Lead Optimization Strategies Based on the Pyrimidine-Phenol Core

The this compound structure is a valuable starting point, or "scaffold," for drug discovery programs. Medicinal chemists employ strategies like scaffold hopping and lead optimization to develop new molecules with improved properties. nih.gov

Scaffold hopping involves replacing the central pyrimidine-phenol core with a structurally different moiety while retaining the key pharmacophoric features required for biological activity. nih.govchemrxiv.org The goal is to discover novel chemical series with potentially better drug-like properties, such as improved potency, selectivity, or a more favorable patent position.

Lead optimization, conversely, involves making smaller, systematic modifications to the parent scaffold. nih.gov For the this compound core, this could involve:

Modification of the 2-chloro group: The chlorine atom is a good leaving group, allowing for nucleophilic substitution to introduce a variety of functional groups (e.g., amines, ethers, thiols), which can probe the binding pocket for additional interactions and tune the molecule's electronic properties.

Substitution on the phenol ring: Adding substituents to the phenol ring can enhance potency or selectivity and modify physicochemical properties like solubility and metabolic stability.

Derivatization of the phenolic hydroxyl group: Converting the phenol to an ether or ester can alter its hydrogen-bonding capacity and improve properties like cell permeability.

These strategies allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective drug candidates. nih.gov

Table 2: Illustrative Lead Optimization Strategies for the Pyrimidine-Phenol Core

Modification SiteExample ModificationRationaleDesired Outcome
Pyrimidine C2-PositionReplace -Cl with -NHCH₃Introduce hydrogen bond donor, increase polarityImproved potency, altered selectivity profile
Pyrimidine C2-PositionReplace -Cl with -CF₃Increase metabolic stability, alter electronicsEnhanced bioavailability
Phenol RingAdd a fluoro group ortho to the -OHModulate pKa of phenol, potential for new interactionsIncreased binding affinity, improved metabolic stability
Phenolic -OH GroupConvert to methyl ether (-OCH₃)Remove H-bond donor, increase lipophilicityImproved cell permeability and oral absorption

Development of Chemical Probes for Target Identification and Validation (e.g., Photoaffinity Probes)

Identifying the precise biological target(s) of a bioactive compound is a critical step in understanding its mechanism of action. The this compound scaffold can be converted into a chemical probe to facilitate this process, a field known as chemical proteomics. nih.govnih.gov

A chemical probe is a modified version of the bioactive molecule designed to report on its interactions within a complex biological system. frontiersin.org It typically consists of three parts:

The active group: The core this compound scaffold, which is responsible for binding to the target protein. frontiersin.org

A reporter group: A tag for detection and enrichment, such as a biotin (B1667282) moiety (for affinity purification) or a fluorescent dye (for imaging). frontiersin.org

A linker: A chain connecting the active group and the reporter, designed to minimize steric hindrance and preserve the binding affinity of the core scaffold. frontiersin.org

A particularly powerful type of chemical probe is the photoaffinity probe. In this approach, a photo-reactive group (e.g., a diazirine or benzophenone) is incorporated into the scaffold. When the probe is bound to its target protein and irradiated with UV light, the photo-reactive group becomes activated and forms a stable, covalent bond with the protein. This permanent "tagging" allows for the stringent purification and subsequent identification of the target protein by mass spectrometry. frontiersin.org This technique provides direct evidence of a physical interaction between the compound and its cellular target(s).

Table 3: Components of a Hypothetical Photoaffinity Probe Based on this compound

ComponentExample MoietyFunction
Active Group This compoundBinds specifically to the biological target.
Linker Polyethylene glycol (PEG) chainProvides spatial separation between the active group and the reporter tag to prevent interference.
Photo-reactive Group DiazirineForms a covalent bond with the target protein upon UV irradiation for permanent labeling.
Reporter Group Biotin or an Alkyne handle (for click chemistry)Enables enrichment of the covalently labeled protein via streptavidin beads or attachment of a fluorescent tag.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 4-(2-chloro-pyrimidin-4-yl)-phenol and its analogs has traditionally relied on methods that can be time-consuming and generate significant waste. nih.gov Current research is heavily focused on developing more efficient and environmentally friendly synthetic routes. These "green chemistry" approaches aim to reduce reaction times, simplify workup procedures, and increase product yields while minimizing environmental impact. rasayanjournal.co.innih.gov

Key areas of development in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation as a heating source, which can significantly accelerate reaction rates and often leads to higher yields and purer products. nih.gov The heating mechanisms involve dipolar polarization and ionic conduction. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govrasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and waste generation. rasayanjournal.co.in

Solvent-Free and Catalyst-Free Reactions: Eliminating solvents and catalysts where possible simplifies purification and reduces the environmental footprint of the synthesis. nih.govingentaconnect.com

Use of Greener Solvents and Catalysts: When solvents and catalysts are necessary, the focus is on using more environmentally benign options, such as water or recyclable organic solvents. nih.govbenthamdirect.com

These modern synthetic strategies are not only more sustainable but also offer economic advantages through reduced energy consumption and waste disposal costs. rasayanjournal.co.in

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction of Novel Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design and prediction of novel compounds. nih.govspringernature.com For this compound, these computational tools are being employed to:

Predict Biological Activity: AI and ML models, particularly deep learning, can analyze vast datasets of chemical structures and their associated biological activities to predict the potential efficacy of new analogs. nih.gov This includes predicting inhibitory concentrations (IC50) and identifying potential drug targets. nih.govnih.gov

Optimize Molecular Properties: Algorithms can be used to design molecules with improved pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govbiomedgrid.com This helps in designing safer and more effective drug candidates.

Virtual Screening: High-throughput virtual screening (HTVS) powered by AI can rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis and further testing, significantly reducing the time and cost of initial discovery phases. nih.gov

De Novo Drug Design: AI can generate entirely new molecular structures with desired properties, moving beyond simple modifications of existing scaffolds. springernature.combiomedgrid.com

The integration of AI and ML with traditional chemical synthesis allows for a more rational and targeted approach to developing novel analogs of this compound with enhanced properties.

Exploration of this compound in Advanced Materials Science and Engineering

The unique chemical structure of pyrimidine (B1678525) derivatives, including this compound, makes them attractive building blocks for advanced materials. researchgate.net Their applications extend beyond medicine into various areas of materials science and engineering. nih.gov

Potential Applications in Materials Science:

Application AreaDescription
Organic Light-Emitting Diodes (OLEDs) Pyrimidine derivatives with extended conjugation can exhibit interesting electrogenerated chemiluminescent properties, making them suitable for use in OLEDs. researchgate.net
Fluorescent Sensors The pyrimidine scaffold can be incorporated into molecules designed to act as fluorescent detectors for specific ions, such as zinc. researchgate.net
pH Sensors Pyrimidine-phthalimide derivatives can exhibit colorimetric changes in response to pH variations, opening avenues for the development of novel pH sensors. rsc.org
Organic Semiconductors The electronic properties of pyrimidine derivatives make them potential candidates for use in organic semiconductors. nih.gov
Corrosion Inhibitors Certain pyrimidine compounds have shown potential as corrosion inhibitors. nih.gov

The ability to tune the photophysical and electronic properties of these compounds through rational molecular design is a key driver of their exploration in materials science. rsc.org

Advanced Mechanistic Studies of both Chemical Reactivity and Molecular Target Engagement

A deeper understanding of the chemical reactivity and molecular interactions of this compound is crucial for its rational design and application. Advanced mechanistic studies are focused on several key areas:

Reaction Mechanisms: Investigating the detailed step-by-step processes of synthetic reactions, such as the unexpected chemoselective reaction of thiophosgene (B130339) in the synthesis of related 2-chloropyrimidin-4-ols, allows for the optimization of reaction conditions and the development of new synthetic methodologies. researchgate.net

Molecular Target Identification and Validation: In the context of drug discovery, identifying the specific biological targets with which this compound and its derivatives interact is a primary goal. This often involves techniques like molecular docking and proteomic profiling. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies systematically investigate how modifications to the chemical structure of the compound affect its biological activity. nih.gov This knowledge is critical for optimizing lead compounds. For example, in related pyrimidine series, the addition of a hydroxyl group was found to significantly decrease inhibitory activity against certain kinases. acs.org

Binding Mode Analysis: X-ray crystallography and computational modeling are used to determine the precise orientation and interactions of the compound within the binding site of its molecular target. acs.org This information guides the design of analogs with improved affinity and selectivity.

These advanced studies provide the fundamental knowledge needed to tailor the properties of this compound for specific applications.

Strategies for Addressing Synthetic and Biological Challenges in Scaffold Development

Despite its potential, the development of scaffolds based on this compound faces several challenges that researchers are actively working to overcome.

Synthetic Challenges and Strategies:

ChallengeStrategy
Poor Solubility Poor solubility of intermediates or final products can hinder reaction efficiency and purification. researchgate.net Strategies to address this include the use of solubilizing groups or alternative solvent systems.
Low Yields Some synthetic steps may suffer from low yields, impacting the overall efficiency of the synthesis. acs.org The development of more robust and optimized reaction conditions, often aided by high-throughput screening of reaction parameters, is a key strategy.
Steric Hindrance Bulky substituents on the pyrimidine ring can sterically hinder reactions, making the synthesis of certain derivatives challenging. acs.org Exploring alternative synthetic routes or using more reactive reagents can help overcome this issue.

Biological Challenges and Strategies:

ChallengeStrategy
Drug Resistance The emergence of drug resistance is a major challenge in the development of anticancer and antimicrobial agents. nih.gov Designing dual-target inhibitors or compounds that can overcome known resistance mechanisms is a promising approach. nih.gov
Off-Target Effects and Toxicity A lack of selectivity can lead to off-target effects and toxicity. nih.gov Structure-based drug design and SAR studies are employed to improve the selectivity of compounds for their intended biological target.
Bioavailability Poor oral bioavailability can limit the therapeutic potential of a drug candidate. acs.org Formulation strategies, such as the use of nanoparticles, and chemical modifications to improve absorption are being explored. nih.gov

By addressing these synthetic and biological hurdles, researchers can unlock the full potential of the this compound scaffold for the development of new therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chloro-pyrimidin-4-yl)-phenol under mild conditions?

  • Methodology : Nucleophilic aromatic substitution (SNAr) between phenol derivatives and 2,4-dichloropyrimidine is a common approach. For example, sodium hydroxide can deprotonate phenol to enhance nucleophilicity, enabling substitution at the pyrimidine ring’s 4-position. Solvent selection (e.g., THF/water mixtures) and temperature control (60–80°C) are critical to minimize side reactions like disubstitution .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound with >85% purity.

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?

  • Methodology : Slow evaporation from chloroform or chloroform/THF mixtures (1:1 v/v) is effective, as demonstrated in analogous pyrimidine derivatives. Pre-saturate the solvent system and maintain stable temperature (20–25°C) to promote crystal growth .
  • Characterization : Validate crystal quality using single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Pair with powder XRD to confirm phase homogeneity .

Q. What safety protocols are critical when handling this compound in cross-coupling reactions?

  • Protocols :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Employ Schlenk lines for air-sensitive reactions.
  • Quench reactive intermediates (e.g., organometallic catalysts) with isopropanol/water before disposal .
    • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound with target enzymes?

  • Workflow :

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (DFT/B3LYP/6-31G*). Generate 3D conformers with Open Babel.

Protein Preparation : Retrieve target enzyme structures (e.g., kinases) from the PDB. Remove water molecules and add polar hydrogens using AutoDock Tools.

Docking : Perform flexible docking with AutoDock Vina, specifying a grid box covering the active site. Validate results with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .

  • Analysis : Compare binding energies (ΔG) and hydrogen-bonding interactions with known inhibitors to prioritize derivatives for synthesis.

Q. How should researchers resolve discrepancies between NMR and X-ray crystallography data when characterizing derivatives of this compound?

  • Troubleshooting Steps :

Purity Check : Re-analyze the sample via HPLC-MS to rule out impurities or polymorphic forms.

Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational flexibility that may obscure NMR signals.

Complementary Techniques : Validate tautomeric forms via IR spectroscopy (C=O/C–N stretches) or solid-state NMR .

  • Case Study : In pyrrolo-pyrimidine analogs, X-ray data resolved keto-enol tautomerism that NMR alone could not distinguish .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound with aryl boronic acids?

  • Optimization :

  • Catalyst Selection : Use Pd(PPh₃)₄ with K₂CO₃ in degassed DMF/H₂O (3:1) at 80°C to suppress protodehalogenation.
  • Protection of Hydroxyl Group : Temporarily protect the phenol as a TBS ether to prevent Pd coordination to the hydroxyl group, then deprotect with TBAF .
    • Monitoring : Track reaction progress via GC-MS or MALDI-TOF to detect undesired homocoupling byproducts.

Notes for Implementation

  • Software : Use SHELX (structure refinement) and CCP4 (crystallography pipelines) for structural analysis.
  • Safety Compliance : Adhere to GHS guidelines for halogenated waste disposal .
  • Data Validation : Cross-reference spectroscopic (NMR, IR) and computational (DFT, docking) data to confirm molecular identity .

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